molecular formula C11H9Br2NO2 B3383086 Bromoxynil butyrate CAS No. 3861-41-4

Bromoxynil butyrate

Cat. No.: B3383086
CAS No.: 3861-41-4
M. Wt: 347 g/mol
InChI Key: PGMZYNZXIYOOHJ-UHFFFAOYSA-N
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Description

Bromoxynil butyrate is a herbicide used primarily for post-emergence control of annual broad-leaved weeds. It is an ester derivative of bromoxynil, where the butyrate group is attached to the benzonitrile functional group. This compound is known for its low aqueous solubility and volatility, making it less likely to leach into groundwater . It is moderately toxic to mammals and highly toxic to fish, but less so to other aquatic and terrestrial biodiversity .

Mechanism of Action

Bromoxynil, the parent compound of Bromoxynil butyrate, works by inhibiting photosynthesis . It is moderately toxic to mammals .

Safety and Hazards

Bromoxynil butyrate is moderately toxic via the oral route to mammals, is an endocrine disrupting chemical, and a skin sensitiser . It is highly toxic to fish but less so to other aquatic and terrestrial biodiversity .

Future Directions

Bromoxynil butyrate is a broad-spectrum herbicide used to control annual and perennial broadleaf weeds in a variety of crops, including cereals, cotton, rice, sorghum, and soybeans . It is also effective on certain grasses such as barnyard grass, bermudagrass, and Johnson grass . The future use of this compound will likely continue to be influenced by its effectiveness as a herbicide and its environmental and health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoxynil butyrate is synthesized through the esterification of bromoxynil with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, bromoxynil and butyric acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidation products, including brominated phenols.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoxynil and butyric acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the butyrate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

    Bromoxynil Octanoate: Another ester derivative of bromoxynil, with an octanoate group instead of a butyrate group.

    Bromoxynil Heptanoate: Similar to bromoxynil butyrate but with a heptanoate group. It is used for similar applications but may have different efficacy and environmental impact.

    Bromoxynil Phenol: The parent compound of this compound, used in various herbicidal formulations.

Uniqueness of this compound: this compound is unique in its balance of low volatility and moderate toxicity, making it effective for post-emergence weed control while minimizing environmental impact. Its specific ester group also influences its absorption and translocation properties, contributing to its effectiveness as a herbicide .

Properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMZYNZXIYOOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032335
Record name Bromoxynil butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3861-41-4
Record name Bromoxynil butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3861-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoxynil butyrate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoxynil butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-cyanophenyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOXYNIL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45626LTY32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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